Technical Guide: Molecular Formula and Weight of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine
Technical Guide: Molecular Formula and Weight of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine
Abstract
This technical guide provides a comprehensive analysis of the molecular formula and molecular weight of the organic compound (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. The document outlines the systematic process for determining the chemical formula through structural analysis and details the calculation of its molecular weight based on the latest IUPAC standard atomic weights. Methodologies for the experimental verification of these properties, particularly high-resolution mass spectrometry, are discussed to ensure scientific rigor. This guide serves as a foundational reference for researchers engaged in synthesis, characterization, and application of this and related piperidine derivatives.
Introduction
(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities. Accurate determination of fundamental physicochemical properties, such as molecular formula and weight, is a critical first step in the drug discovery and development pipeline. These parameters are essential for structural elucidation, reaction stoichiometry, analytical characterization, and compliance with regulatory submissions. This document provides an in-depth examination of these core properties.
Determination of Molecular Formula
The molecular formula of a compound is determined by identifying and counting the constituent atoms in its molecular structure. The name "(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine" systematically describes the molecule's assembly.
2.1. Structural Decomposition
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Piperidine Core: A six-membered saturated heterocycle containing one nitrogen and five carbon atoms.
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1-Benzyl Group: A benzyl group (-CH₂-C₆H₅) is attached to the nitrogen atom (position 1) of the piperidine ring.
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3-ylmethyl Group: A methylene bridge (-CH₂-) is attached to position 3 of the piperidine ring.
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Ethyl-amine Group: An ethyl group (-CH₂CH₃) is attached to the nitrogen of an amine, which in turn is connected to the 3-ylmethyl bridge.
2.2. Atomic Census
By summing the atoms from each component, we can derive the molecular formula:
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Carbon (C): 5 (from piperidine ring) + 7 (from benzyl group) + 1 (from methyl bridge) + 2 (from ethyl group) = 15 Carbon atoms .
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Hydrogen (H): 9 (on the piperidine ring) + 7 (on the benzyl group) + 2 (on the methyl bridge) + 1 (on the amine nitrogen) + 5 (on the ethyl group) = 24 Hydrogen atoms .
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Nitrogen (N): 1 (in the piperidine ring) + 1 (in the amine linker) = 2 Nitrogen atoms .
This analysis yields the definitive molecular formula.
Molecular Formula: C₁₅H₂₄N₂ [1][2]
Calculation of Molecular Weight
The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. For high-precision work, it is imperative to use the standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[3][4][5]
3.1. Standard Atomic Weights
The CIAAW provides consensus values for atomic weights, which may be an interval for elements with significant natural isotopic variation.[6][7] For calculations, conventional values are often used.
| Element | Symbol | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | C | [12.0096, 12.0116] | IUPAC[6][7] |
| Hydrogen | H | [1.00784, 1.00811] | IUPAC[6] |
| Nitrogen | N | [14.00643, 14.00728] | IUPAC[6][7] |
For this calculation, the conventional value of C = 12.011 g/mol , H = 1.008 g/mol , and N = 14.007 g/mol will be utilized.
3.2. Calculation Protocol
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Formula: C₁₅H₂₄N₂
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MW Calculation:
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Mass of Carbon = 15 atoms × 12.011 g/mol = 180.165 g/mol
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Mass of Hydrogen = 24 atoms × 1.008 g/mol = 24.192 g/mol
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Mass of Nitrogen = 2 atoms × 14.007 g/mol = 28.014 g/mol
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Total Molecular Weight:
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MW = 180.165 + 24.192 + 28.014 = 232.371 g/mol
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This calculated value is consistent with values found in chemical databases.[1][2]
Physicochemical Property Summary
The derived formula and molecular weight are foundational to other key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂ | [1][2] |
| Molecular Weight | 232.36 g/mol | [1][2] |
| Exact Mass | 232.193948774 Da | [1][2] |
| Monoisotopic Mass | 232.193948774 Da | [2] |
The distinction between molecular weight and exact/monoisotopic mass is critical. Molecular weight is an average based on natural isotopic abundance. Exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N), which is the value measured by high-resolution mass spectrometry.
Experimental Verification Workflow
Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming both the molecular formula and the molecular weight.
5.1. HRMS Protocol for Formula Confirmation
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Sample Preparation: Dissolve a ~1 mg/mL stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ionization mode).
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Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a certified calibration standard mix to ensure high mass accuracy (< 5 ppm).
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Infusion & Ionization: Introduce the sample into the electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to protonate, forming the ion [M+H]⁺.
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Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).
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Data Analysis:
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Identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion.
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The expected m/z for [C₁₅H₂₄N₂ + H]⁺ is 233.199.
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Use the instrument software to perform elemental composition analysis on the measured m/z value. The software will generate a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., 5 ppm).
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Confirm that C₁₅H₂₄N₂ is the only logical formula matching the experimental result.
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Workflow Diagram: Molecular Property Determination
Caption: Workflow for theoretical calculation and experimental validation.
Conclusion
The molecular formula of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine has been definitively established as C₁₅H₂₄N₂ . Based on this formula and current IUPAC standard atomic weights, its calculated molecular weight is 232.37 g/mol . These fundamental properties are the cornerstone for further research and development, enabling accurate analytical quantification, synthetic pathway design, and in-silico modeling. It is a standard best practice that these theoretically derived values be confirmed experimentally, for which High-Resolution Mass Spectrometry is the recommended methodology.
References
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IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. [Link]
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Wieser, M. E., et al. (2021). The Table of Standard Atomic Weights—An exercise in consensus. Pure and Applied Chemistry. [Link]
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IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]
-
Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]
-
Wikipedia. (2026). Standard atomic weight. [Link]
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PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]
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